molecular formula C16H17ClN2O2 B12145493 6-chloro-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

6-chloro-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

Cat. No.: B12145493
M. Wt: 304.77 g/mol
InChI Key: VLDRDEUNTOQZBL-UHFFFAOYSA-N
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Description

6-chloro-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring, and an oxazine ring fused to the quinoline core. The presence of a chlorine atom and a tetrahydrofuran-2-ylmethyl group further adds to its complexity and potential reactivity.

Preparation Methods

The synthesis of 6-chloro-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the oxazine ring and the tetrahydrofuran-2-ylmethyl group. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

6-chloro-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-chloro-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline has various applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-chloro-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

6-chloro-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline can be compared with other similar compounds, such as:

    6-chloro-3-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine: This compound has a similar structure but contains a benzothiazole ring instead of a quinoline ring.

    Indole derivatives: These compounds also contain heterocyclic ring systems and are studied for their diverse biological activities. The uniqueness of this compound lies in its specific ring structure and the presence of the tetrahydrofuran-2-ylmethyl group, which may confer unique reactivity and biological properties.

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

6-chloro-3-(oxolan-2-ylmethyl)-2,4-dihydropyrido[3,2-h][1,3]benzoxazine

InChI

InChI=1S/C16H17ClN2O2/c17-14-7-11-8-19(9-12-3-2-6-20-12)10-21-16(11)15-13(14)4-1-5-18-15/h1,4-5,7,12H,2-3,6,8-10H2

InChI Key

VLDRDEUNTOQZBL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2CC3=CC(=C4C=CC=NC4=C3OC2)Cl

Origin of Product

United States

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